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molecular formula C21H19BrN2 B8370444 2-Bromo-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole

2-Bromo-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole

Cat. No. B8370444
M. Wt: 379.3 g/mol
InChI Key: UDOQPMHMKMJZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09224963B2

Procedure details

To a pressure vessel equipped with a magnetic stir bar was added 2-bromo-9H-carbazole (2461 mg, 10.0 mmol, 1.0 eq), CuI (762 mg, 4.0 mmol, 0.4 eq), and K2CO3 (2764 mg, 20.0 mmol, 2.0 eq). Then the vessel was evacuated and back-filled with nitrogen, and the evacuation and back-fill procedure was repeated twice. Then solvent toluene (60 mL), 1-methyl-1H-imidazole (792 uL, 10.0 mmol, 1.0 eq) and 2-bromo-4-tert-butylpyridine (5353 mg, 25.0 mmol, 2.5 eq) were added under the protection of nitrogen. The mixture was stirred in an oil bath at a temperature of 115-125° C. for 4 days. Then the mixture was cooled to ambient temperature. The solvent was removed under reduced pressure and the residue was purified through column chromatography on silica gel using dichloromethane as an eluent to obtain the desired product, 2-bromo-9-(4-tert-butylpyridin-2-yl)-9H-carbazole, as a colorless sticky liquid (3635 mg in 96% yield). 1H NMR (DMSO-d6, 400 MHz): δ 1.39 (s, 9H), 7.36 (t, J=8.0 Hz, 1H), 7.48-7.55 (m, 3H), 7.71-7.73 (m, 2H), 7.94 (d, J=2.0 Hz, 1H), 8.23 (d, J=8.0 Hz, 1H), 8.28 (d, J=8.0 Hz, 1H), 8.66 (d, J=5.5 Hz, 1H).
Quantity
2461 mg
Type
reactant
Reaction Step One
Name
Quantity
2764 mg
Type
reactant
Reaction Step One
Name
CuI
Quantity
762 mg
Type
catalyst
Reaction Step One
Quantity
792 μL
Type
reactant
Reaction Step Two
Quantity
5353 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[NH:5][C:4]=2[CH:3]=1.C([O-])([O-])=O.[K+].[K+].CN1C=CN=C1.Br[C:28]1[CH:33]=[C:32]([C:34]([CH3:37])([CH3:36])[CH3:35])[CH:31]=[CH:30][N:29]=1>[Cu]I.C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]([C:28]3[CH:33]=[C:32]([C:34]([CH3:37])([CH3:36])[CH3:35])[CH:31]=[CH:30][N:29]=3)[C:4]=2[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2461 mg
Type
reactant
Smiles
BrC1=CC=2NC3=CC=CC=C3C2C=C1
Name
Quantity
2764 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
CuI
Quantity
762 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
792 μL
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
5353 mg
Type
reactant
Smiles
BrC1=NC=CC(=C1)C(C)(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred in an oil bath at a temperature of 115-125° C. for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a pressure vessel equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
Then the vessel was evacuated
ADDITION
Type
ADDITION
Details
back-filled with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified through column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
BrC1=CC=2N(C3=CC=CC=C3C2C=C1)C1=NC=CC(=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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